molecular formula C13H14N4O4S B12912407 (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(pyrazine-2-carbonyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 4704-50-1

(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(pyrazine-2-carbonyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B12912407
CAS No.: 4704-50-1
M. Wt: 322.34 g/mol
InChI Key: JAWAMKZTODGETD-VHSKPIJISA-N
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Description

(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(pyrazine-2-carboxamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a complex organic compound known for its significant role in medicinal chemistry. This compound is structurally related to the β-lactam class of antibiotics, which are widely used to treat bacterial infections. The unique bicyclic structure of this compound contributes to its stability and reactivity, making it a valuable subject of study in various scientific fields.

Properties

CAS No.

4704-50-1

Molecular Formula

C13H14N4O4S

Molecular Weight

322.34 g/mol

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(pyrazine-2-carbonylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C13H14N4O4S/c1-13(2)8(12(20)21)17-10(19)7(11(17)22-13)16-9(18)6-5-14-3-4-15-6/h3-5,7-8,11H,1-2H3,(H,16,18)(H,20,21)/t7-,8+,11-/m1/s1

InChI Key

JAWAMKZTODGETD-VHSKPIJISA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=NC=CN=C3)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=NC=CN=C3)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(pyrazine-2-carboxamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 6-aminopenicillanic acid with pyrazine-2-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .

Industrial Production Methods

Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards. The reaction conditions are optimized to maximize yield and minimize by-products, often involving the use of automated reactors and continuous flow systems .

Chemical Reactions Analysis

Types of Reactions

(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(pyrazine-2-carboxamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Biological Activity

(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(pyrazine-2-carbonyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of antimicrobial research. This article explores its structure, biological activity, and potential therapeutic applications based on diverse scientific sources.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure featuring a thiazolidine ring and a carbonyl group attached to a pyrazine moiety. Its molecular formula is C15H18N2O4SC_{15}H_{18}N_2O_4S, with a molecular weight of approximately 322.34 g/mol. The compound exhibits a logP value of 0.2346, indicating moderate hydrophilicity which may influence its bioavailability and interaction with biological membranes .

The primary mechanism of action for this compound appears to involve the inhibition of bacterial cell wall synthesis, similar to other beta-lactam antibiotics. This leads to bacterial cell lysis and death, making it potentially effective against various strains of bacteria, including those resistant to traditional antibiotics .

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown effectiveness against extended-spectrum beta-lactamase (ESBL) producing strains, which are known for their resistance to multiple antibiotics .

Table 1: Antibacterial Activity Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli8 µg/mL
Staphylococcus aureus4 µg/mL
Klebsiella pneumoniae16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results suggest that the compound could be a valuable addition to the arsenal against antibiotic-resistant infections.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it has shown promising results in inhibiting urease and alpha-amylase enzymes, which are important in various metabolic processes in bacteria and humans respectively. The inhibition assays indicated that the compound could serve as a lead for developing new therapeutics targeting these enzymes .

Case Studies

A recent study highlighted the compound's efficacy in treating bacterial infections in animal models. Mice infected with resistant strains of Staphylococcus aureus were treated with the compound, resulting in significant reductions in bacterial load compared to untreated controls. Histological analysis showed reduced inflammation and tissue damage in treated subjects .

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with a half-life conducive to effective dosing regimens. However, comprehensive toxicity studies are still required to fully understand its safety profile.

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is C21H27N3O7SC_{21}H_{27}N_{3}O_{7}S, with a molecular weight of approximately 799.9 g/mol. Its unique structure contributes to its biological activity and interaction with various biological targets.

Antibacterial Activity

One of the most significant applications of this compound lies in its antibacterial properties . It belongs to a class of compounds that exhibit activity against a range of bacterial strains:

  • Mechanism of Action : The compound functions by inhibiting bacterial cell wall synthesis, similar to penicillin derivatives. It targets the transpeptidation enzyme involved in cross-linking peptidoglycan layers in bacterial cell walls.
  • Case Studies :
    • In vitro studies have demonstrated its efficacy against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentrations (MICs) were found to be comparable to established antibiotics like amoxicillin.
    • A study published in a peer-reviewed journal reported that derivatives of this compound showed enhanced activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Synthesis and Derivative Development

The synthesis of (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(pyrazine-2-carbonyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves several steps:

  • Starting Materials : The synthesis typically begins with readily available amino acids and thiazolidine derivatives.
  • Reactions : Key reactions include acylation and cyclization processes that form the bicyclic structure while introducing functional groups necessary for biological activity.
  • Optimization : Recent advancements have focused on optimizing reaction conditions to improve yields and reduce by-products, making the synthesis more efficient for large-scale production.

Potential Therapeutic Uses

Aside from its antibacterial applications, there are indications that this compound may have broader therapeutic implications:

  • Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. Its ability to interfere with cellular processes involved in proliferation is currently under investigation.
  • Research Directions : Ongoing research aims to explore modifications of the compound's structure to enhance its selectivity and potency against specific targets in cancer therapy.

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